N-[3-chloro-4-(difluoromethoxy)phenyl]-3-(difluoromethoxy)benzamide
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Overview
Description
N-[3-chloro-4-(difluoromethoxy)phenyl]-3-(difluoromethoxy)benzamide is a chemical compound with the molecular formula C15H10ClF4NO3 It is known for its unique structure, which includes both chloro and difluoromethoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(difluoromethoxy)phenyl]-3-(difluoromethoxy)benzamide typically involves multiple steps. One common method includes the haloalkylation of a hydroxybenzaldehyde derivative with chlorodifluoromethane, followed by oxidation and subsequent conversion to the benzamide derivative. The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as thionyl chloride and sodium hydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often incorporating advanced techniques like continuous flow chemistry and automated synthesis to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(difluoromethoxy)phenyl]-3-(difluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like sodium chlorite and sulphamic acid in the presence of glacial acetic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Conditions may include the use of nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-[3-chloro-4-(difluoromethoxy)phenyl]-3-(difluoromethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(difluoromethoxy)phenyl]-3-(difluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[3-chloro-4-(difluoromethoxy)phenyl]-N’-(2,5-dimethoxyphenyl)thiourea
- N-[4-(difluoromethoxy)phenyl]acetamide
Uniqueness
N-[3-chloro-4-(difluoromethoxy)phenyl]-3-(difluoromethoxy)benzamide stands out due to its unique combination of chloro and difluoromethoxy groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H10ClF4NO3 |
---|---|
Molecular Weight |
363.69 g/mol |
IUPAC Name |
N-[3-chloro-4-(difluoromethoxy)phenyl]-3-(difluoromethoxy)benzamide |
InChI |
InChI=1S/C15H10ClF4NO3/c16-11-7-9(4-5-12(11)24-15(19)20)21-13(22)8-2-1-3-10(6-8)23-14(17)18/h1-7,14-15H,(H,21,22) |
InChI Key |
HNDCDTGKDQEIBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)NC2=CC(=C(C=C2)OC(F)F)Cl |
Origin of Product |
United States |
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